molecular formula C7H8O B3023534 2-(Prop-1-en-2-yl)furan CAS No. 6137-68-4

2-(Prop-1-en-2-yl)furan

Cat. No.: B3023534
CAS No.: 6137-68-4
M. Wt: 108.14 g/mol
InChI Key: AZKJFVAKAWLCMH-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)furan, also known as 2-(1-propen-2-yl)furan, is an organic compound with the molecular formula C7H8O. It is a furan derivative characterized by a furan ring substituted with a prop-1-en-2-yl group.

Mechanism of Action

Target of Action

The primary targets of 2-(Prop-1-en-2-yl)furan are enzymes such as tyrosinase and microbial organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus . Tyrosinase is a key enzyme in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes . The antimicrobial activity of this compound suggests that it may interact with various targets within these microorganisms .

Mode of Action

This compound interacts with its targets through various mechanisms. In the case of tyrosinase, it acts as an inhibitor, binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity . This interaction was found to be of the mixed inhibition type .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then to DOPA-quinone . By inhibiting tyrosinase, this compound can disrupt this pathway, leading to decreased melanin production .

Pharmacokinetics

The compound’s inhibitory effects on tyrosinase and its antimicrobial activity suggest that it can be absorbed and distributed to the sites of action

Result of Action

The inhibition of tyrosinase by this compound results in decreased melanin synthesis and cellular tyrosinase activity . This could potentially lead to a lightening of skin color, making the compound a potential candidate for the development of antipigmentation agents . The compound’s antimicrobial activity suggests that it could be effective in treating infections caused by Candida albicans, Escherichia coli, and Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with arenes under the action of triflic acid or AlCl3 can lead to the formation of various furan derivatives . The yield of these reactions can vary depending on the specific conditions, such as temperature and reaction time

Biochemical Analysis

Biochemical Properties

2-(Prop-1-en-2-yl)furan plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of this compound have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, leading to a decrease in its activity. This inhibition is of particular interest in the development of antipigmentation agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanocytes, for example, this compound has been observed to attenuate melanin synthesis and reduce cellular tyrosinase activity . This reduction in melanin synthesis is mediated through the downregulation of tyrosinase expression, which is stimulated by factors such as α-melanocyte-stimulating hormone. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit tyrosinase is attributed to its binding to both the catalytic and allosteric sites of the enzyme . This binding results in mixed inhibition, affecting the enzyme’s activity and leading to decreased melanin production. Molecular docking studies have further elucidated the interactions between this compound and key residues in the tyrosinase active site, such as ASN260 and MET280.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on tyrosinase over extended periods, although its efficacy may diminish due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on melanin synthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits a dose-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of tyrosinase activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting tyrosinase places it within the melanin biosynthesis pathway, where it affects the conversion of l-tyrosine to l-DOPA and subsequently to DOPA-quinone . These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Prop-1-en-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This method involves an acidic aldol condensation reaction, which provides the desired compound as a solid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different furan-based structures.

    Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., triflic acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

2-(Prop-1-en-2-yl)furan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(Prop-1-en-2-yl)furan can be compared with other similar compounds, such as:

    Furan: The parent compound, which lacks the prop-1-en-2-yl substitution.

    2-Acetylfuran: A furan derivative with an acetyl group at the 2-position.

    Furfural: A furan derivative with an aldehyde group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other furan derivatives may not be as effective .

Properties

IUPAC Name

2-prop-1-en-2-ylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJFVAKAWLCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497046
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-68-4
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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